

Tofogliflozin batch-to-batch variability and quality control

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Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257 Get Quote

Tofogliflozin Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **tofogliflozin**. The information is designed to address common issues encountered during experimental analysis, ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider for **tofogliflozin** batch-to-batch variability?

A1: While specific batch data is proprietary, the critical quality attributes for **tofogliflozin**, like other solid dosage forms, are guided by ICH Q8(R2).[1] Key CQAs to monitor for ensuring batch consistency include:

- Assay/Potency: The amount of the active pharmaceutical ingredient (API).
- Content Uniformity: Ensuring consistent dosage in each tablet.
- Dissolution: The rate at which the drug dissolves.
- Purity: The profile and limits of impurities.
- Hardness and Friability: Physical characteristics of the tablet.



Q2: What are the common impurities associated with tofogliflozin?

A2: Impurity profiles are specific to the manufacturing process. However, potential impurities can include starting materials, by-products, and degradation products.[2][3][4] Known potential impurities and related substances for **tofogliflozin** that may be monitored include:

- Tofogliflozin-d5
- (2-Bromo-4-(4-ethylbenzyl)phenyl)methanol

It is crucial to develop a comprehensive impurity profile for each specific manufacturing process.

Q3: What are the general ICH guidelines for impurity thresholds?

A3: The International Council for Harmonisation (ICH) provides guidelines for qualifying impurities in new drug substances (ICH Q3A(R2)) and drug products (ICH Q3B(R2)). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Threshold	New Drug Substance (ICH Q3A(R2))	New Drug Product (ICH Q3B(R2))
Reporting Threshold	≥ 0.05%	≥ 0.1%
Identification Threshold	≥ 0.10% or 1.0 mg/day TDI	≥ 0.2% or 1.0 mg/day TDI
Qualification Threshold	≥ 0.15% or 1.0 mg/day TDI*	Consult specific guidance

*TDI: Total Daily Intake. The lower threshold is generally applied.

Q4: Are there established dissolution methods for **tofogliflozin**?

A4: While a specific USP monograph for **tofogliflozin** is not available in the searched results, general guidance from the FDA for immediate-release solid oral dosage forms can be adapted. [5][6][7][8] For highly soluble drugs, a standard dissolution test with the following parameters is often acceptable:



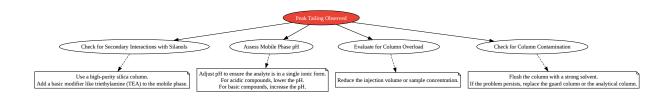
Parameter	Recommended Condition
Apparatus	USP Apparatus 2 (Paddle)
Medium	0.1 N HCI
Volume	500 mL
Agitation	50 rpm
Temperature	37 ± 0.5 °C
Acceptance Criterion	Q = 80% in 30 minutes[5]

Method development and validation are crucial to establish a discriminating dissolution method for a specific **tofogliflozin** product.

Troubleshooting Guides High-Performance Liquid Chromatography (HPLC) Analysis

Issues with HPLC analysis are common. This guide provides a systematic approach to troubleshooting.

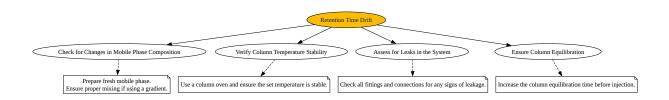
Problem: Peak Tailing





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Problem: Retention Time Drift

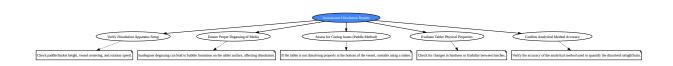


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Dissolution Testing

Inconsistent dissolution results can significantly impact batch release.

Problem: Inconsistent or Failing Dissolution Results



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Experimental Protocols Protocol 1: HPLC-UV Method for Tofogliflozin Assay and Impurity Profiling

This protocol provides a general starting point for the analysis of **tofogliflozin**. Method validation is required for specific applications.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm (or equivalent)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required for impurity profiling)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 225 nm
Sample Preparation	Accurately weigh and dissolve tofogliflozin in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Dissolution Test for Tofogliflozin Tablets

This protocol is based on general FDA guidance for immediate-release solid oral dosage forms.



Parameter	Condition
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	0.1 N HCI
Medium Volume	500 mL
Temperature	37 ± 0.5 °C
Paddle Speed	50 rpm
Sampling Times	10, 15, 20, 30 minutes
Sample Preparation	Withdraw a sample at each time point and filter promptly through a suitable filter (e.g., 0.45 μ m PVDF). Dilute as necessary with the dissolution medium.
Quantification	Analyze the samples by a validated HPLC-UV method.
Acceptance Criterion	Q = 80% of the labeled amount of tofogliflozin is dissolved in 30 minutes.[5]

Disclaimer: These protocols and troubleshooting guides are for informational purposes and should be adapted and validated for specific laboratory and product requirements. Always refer to relevant pharmacopeial and regulatory guidelines.

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